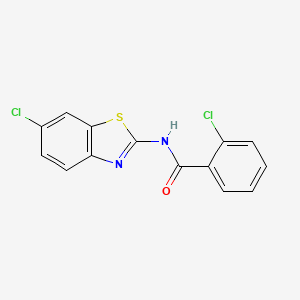

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the empirical formula C9H6Cl2N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved documents, benzothiazole derivatives have been synthesized through various reactions as mentioned above .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 226.68 . It is a solid compound .科学的研究の応用

Chemical Synthesis and Characterization

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide and related compounds have been explored for various chemical syntheses and characterization studies. For instance, compounds with benzothiazole moieties have been synthesized and characterized using IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting their potential in developing new chemical entities with distinct molecular structures (Ćaleta et al., 2008). These compounds are structured to form discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions, demonstrating the complex interactions that can influence their chemical and physical properties.

Pharmacological Evaluation

Benzothiazole derivatives have been evaluated for various pharmacological activities. A study on a series of benzothiazole derivatives including N-(1,3-benzothiazol-2-yl)benzamides has shown promising results in anticonvulsant, neurotoxicity, CNS depressant studies, and other toxicity studies, suggesting the potential of these compounds in therapeutic applications (Rana et al., 2008). The compounds were found to be active in MES and scPTZ screens and showed a decrease in immobility time, indicating their potential effectiveness in treating convulsions without significant neurotoxicity or liver toxicity.

Antimicrobial and Antibacterial Studies

The antimicrobial and antibacterial potential of benzothiazole derivatives has also been explored, with studies indicating that these compounds exhibit significant activity against various microorganisms. For example, the synthesis and evaluation of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed substantial antibacterial activities against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings suggest that benzothiazole derivatives could serve as a basis for developing new antibacterial agents (Obasi et al., 2017).

Safety and Hazards

将来の方向性

The future directions for “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs to evaluate their effectiveness . Additionally, structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

作用機序

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the pharmacological evaluation of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and physiological responses.

Biochemical Pathways

Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may affect pathways related to inflammation and pain signaling.

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may have similar effects at the molecular and cellular level.

特性

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGJPLFDXLREKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

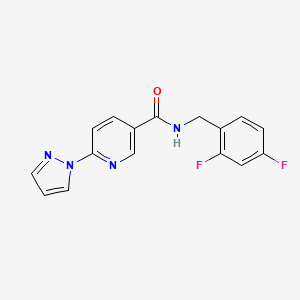

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)

![2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2809152.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)

![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)

![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2809159.png)

![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2809161.png)

![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)

![Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate](/img/structure/B2809166.png)